

# Quantifying Human Periostin: A Guide to Selecting and Using the Best ELISA Kits

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Postin*

Cat. No.: *B1615710*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of commercially available ELISA kits for the quantitative measurement of human Periostin (POSTN), a matricellular protein implicated in a wide range of physiological and pathological processes, including tissue repair, fibrosis, and cancer. Selecting the appropriate ELISA kit is crucial for obtaining accurate and reproducible data. This guide offers a comparative analysis of key performance characteristics of several popular kits, detailed experimental protocols, and insights into the signaling pathways involving Periostin.

## Comparative Analysis of Human Periostin ELISA Kits

The selection of an appropriate ELISA kit depends on several factors, including the required sensitivity, the sample type being analyzed, and the desired assay range. The following table summarizes the key quantitative data for several commercially available human Periostin ELISA kits to facilitate an informed decision.

Manufa cturer	Kit Name/C atalog No.	Assay Range (pg/mL)	Sensitiv ity (pg/mL)	Sample Types	Intra- Assay CV (%)	Inter- Assay CV (%)	Cross- Reactivi ty/Speci ficity
R&D Systems	Human Periostin/ OSF-2 DuoSet ELISA (DY3548 B)	62.5 - 4,000[1]	-	Cell culture supernat es, serum, plasma[2 ]	-	-	No significan t cross- reactivity with recombin ant human βIG-H3 or recombin ant mouse Periostin. [3]
Biomedic a	Human Periostin ELISA (BI- 20433)	11,250 - 360,000	1,800	Serum, EDTA plasma, heparin plasma, citrate plasma[4 ]	3[4]	6[4]	Detects all known human Periostin isoforms. Potential cross- reactivity with cynomolg us monkey, dog, and cat Periostin. [5]

Invitrogen	Human Periostin ELISA Kit (EHPOSTN)	82 - 60,000[6]	80[6]	Serum, plasma, cell culture medium[6]	<10[6]	<12[6]	Exclusively recognizes both natural and recombinant human Periostin. [6]
Abcam	Human Periostin SimpleStep ELISA Kit (ab309314)	78.125 - 5,000[7]	20.98[7]	Serum, citrate plasma, heparin plasma, EDTA plasma, cell culture media[7]	5.8[7]	1.6[7]	Designed for the quantification of human Periostin. [8]
Elabscience	Human POSTN/OSF-2(Periostin) ELISA Kit (E-EL-H6160)	160 - 10,000	90	Serum, plasma, other biological fluids	<10	<10	No significant cross-reactivity or interference between Human POSTN/OSF-2 and analogues was

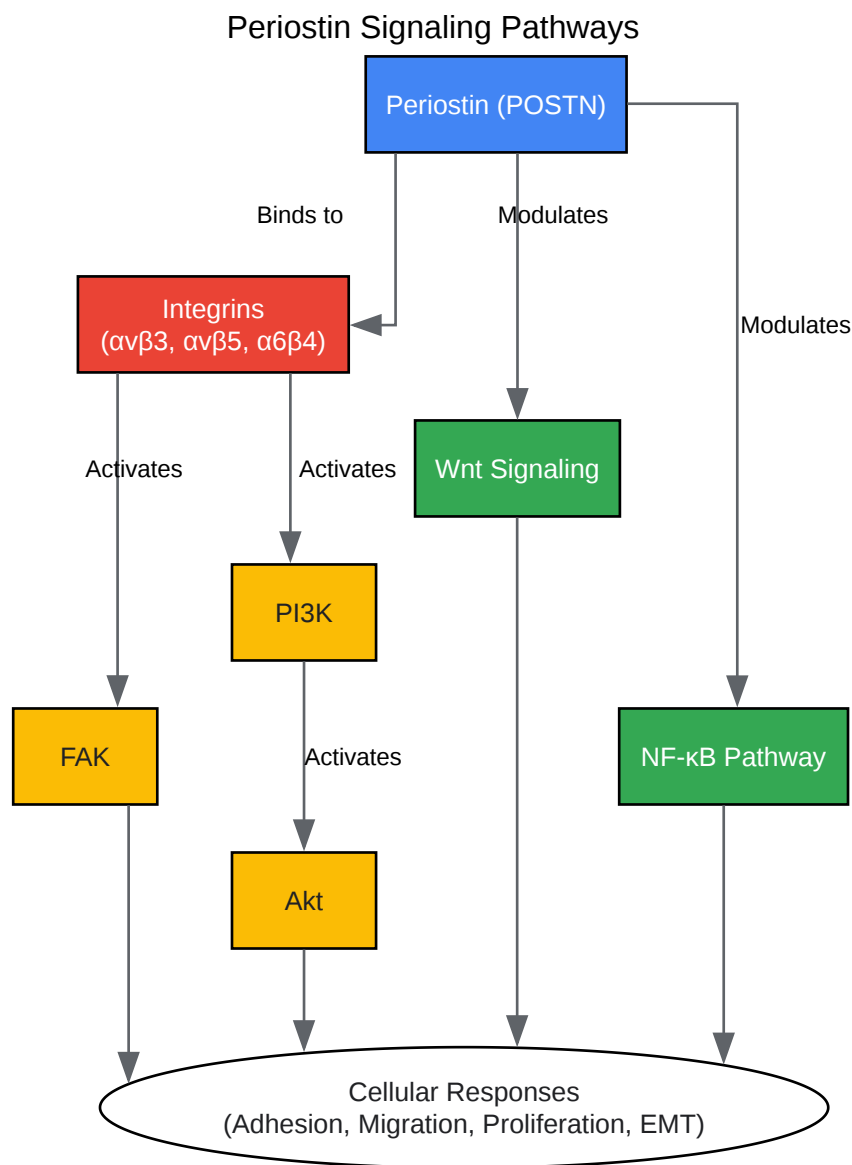
							observed .[9]
RayBiotech	Human Periostin ELISA Kit (ELH-Periostin)	-	80	-	-	-	-
Cusabio	Human Periostin (POSTN) ELISA kit (CSB-E13527h)	-	-	Serum, plasma, tissue homogenates[10]	<8	<10	-
Shino-Test Corp.	Periostin ELISA Kit	-	20	Serum/plasma, cell culture supernatants, nasal lavage fluid, vitreous fluid, tears, sputum, BALF[11]	1.55 - 3.31[12]	-	Does not react with $\beta$ ig-h3, or periostin from mouse, bovine, or canine. [11]
Sigma-Aldrich	Human Periostin ELISA Kit (RAB1075)	-	80[13]	Serum, plasma, cell culture supernatants	<10[13]	<12[13]	Employs an antibody specific for human Periostin.

BioVendor	Human	78 - 5,000	15	Cell culture supernat ants, serum, plasma	7.12	7.62	Specific for natural and recombin ant human periostin (isoforms 1 and 2 tested); cross- reacts with mouse periostin. <a href="#">[14]</a>
	Periostin ELISA (RAG019 R)						

Note: "-" indicates data not readily available from the provided search results. CV = Coefficient of Variation.

## Periostin Signaling Pathways

Periostin functions as a critical regulator of the extracellular matrix and cell behavior by interacting with various cell surface receptors, primarily integrins, to activate downstream signaling cascades. These pathways are integral to processes such as cell adhesion, migration, proliferation, and tissue remodeling.[\[15\]](#)[\[16\]](#)



[Click to download full resolution via product page](#)

Caption: Periostin interaction with integrins activates multiple downstream signaling pathways.

## Experimental Protocols

This section provides a generalized, detailed protocol for the quantification of human Periostin using a sandwich ELISA kit. This protocol is a synthesis of common steps found in the manuals

of the kits listed above and should be adapted based on the specific instructions provided by the manufacturer of the chosen kit.

## Principle of the Assay

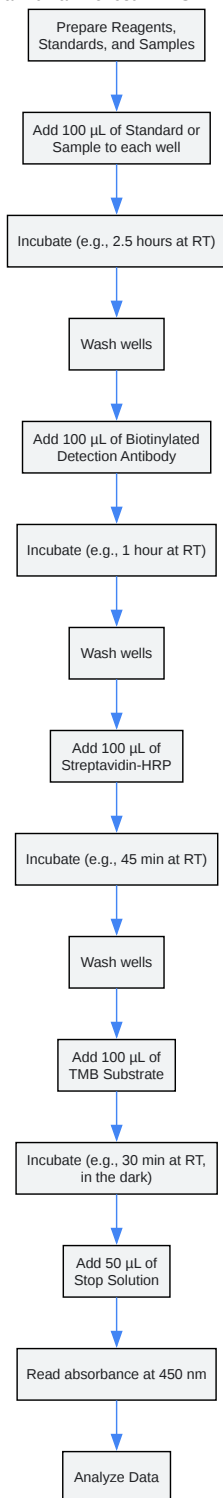
The sandwich ELISA format is the most common for quantifying Periostin. In this assay, a capture antibody specific for human Periostin is pre-coated onto the wells of a microplate.<sup>[6]</sup><sup>[14]</sup> Samples and standards containing human Periostin are added to the wells, where the Periostin binds to the capture antibody. After washing, a biotinylated detection antibody that recognizes a different epitope on the Periostin molecule is added, forming a "sandwich" complex. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is directly proportional to the concentration of human Periostin in the sample and is measured using a microplate reader at 450 nm.<sup>[9]</sup>

## Materials and Reagents

- Human Periostin ELISA kit (including pre-coated 96-well plate, standards, capture antibody, detection antibody, streptavidin-HRP, wash buffer, substrate, and stop solution)
- Distilled or deionized water
- Microplate reader capable of measuring absorbance at 450 nm
- Precision pipettes and disposable tips
- Graduated cylinders
- Tubes for standard and sample dilutions
- Absorbent paper
- Plate shaker (optional)

## Assay Workflow Diagram

## General Human Periostin ELISA Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow for a human Periostin sandwich ELISA.



## Detailed Step-by-Step Protocol

### 1. Reagent Preparation:

- Bring all reagents and samples to room temperature before use.
- Prepare 1X Wash Buffer by diluting the concentrated wash buffer with distilled or deionized water as instructed in the kit manual.
- Reconstitute the lyophilized standards with the provided diluent to create a stock solution. Prepare a dilution series of the standards as specified in the manual.
- Dilute the biotinylated detection antibody and streptavidin-HRP to their working concentrations using the appropriate diluents.

### 2. Sample Preparation:

- Collect serum or plasma samples using standard procedures.
- Clarify cell culture supernatants by centrifugation to remove any particulate matter.
- Dilute samples as necessary to bring the Periostin concentration within the assay range of the kit. The required dilution factor will vary depending on the sample type and expected Periostin levels. For serum and plasma, a starting dilution of 1:50 to 1:80 is often recommended.[\[5\]](#)[\[8\]](#)

### 3. Assay Procedure:

- Add 100  $\mu$ L of each standard, blank (diluent only), and diluted sample to the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.
- Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2.5 hours at room temperature).[\[16\]](#)
- Aspirate the liquid from each well and wash the wells three to five times with 1X Wash Buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.

- Add 100  $\mu$ L of the diluted biotinylated detection antibody to each well.
- Cover the plate and incubate (e.g., 1 hour at room temperature).[16]
- Repeat the wash step as described above.
- Add 100  $\mu$ L of the diluted streptavidin-HRP solution to each well.
- Cover the plate and incubate (e.g., 45 minutes at room temperature).[16]
- Repeat the wash step.
- Add 100  $\mu$ L of the TMB substrate solution to each well.
- Incubate the plate in the dark at room temperature for the recommended time (e.g., 30 minutes), allowing the color to develop.[16]
- Add 50  $\mu$ L of the stop solution to each well to terminate the reaction. The color in the wells will change from blue to yellow.
- Immediately read the absorbance of each well at 450 nm using a microplate reader. It is also recommended to measure the absorbance at a reference wavelength (e.g., 570 nm or 630 nm) and subtract it from the 450 nm reading to correct for optical imperfections in the plate.  
[1]

#### 4. Data Analysis:

- Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- Subtract the average zero standard optical density (O.D.) from all other readings.
- Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- Determine the concentration of Periostin in the samples by interpolating their mean absorbance values from the standard curve.

- Multiply the interpolated concentration by the sample dilution factor to obtain the actual concentration of Periostin in the original sample.

## Conclusion

The quantification of human Periostin is essential for advancing our understanding of its role in health and disease. The selection of a high-quality, well-validated ELISA kit is paramount for generating reliable data. This guide provides a comprehensive resource for researchers to compare available kits, understand the underlying biological pathways, and execute the experimental protocol with confidence. By carefully considering the specific requirements of their research, scientists can choose the most suitable ELISA kit to accurately measure human Periostin levels and contribute to the growing body of knowledge on this important extracellular matrix protein.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. rndsystems.com [rndsystems.com]
- 2. bio-techne.com [bio-techne.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. biocompare.com [biocompare.com]
- 5. Periostin ELISA Kit (Human POSTN) | BI-20433 | Biomedica [bmgrp.com]
- 6. Human Periostin ELISA Kit (EHPOSTN) - Invitrogen [thermofisher.com]
- 7. Human Periostin ELISA Kit, , 90-min ELISA (ab309314) | Abcam [abcam.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Human POSTN/OSF-2(Periostin) ELISA Kit - Elabscience® [elabscience.com]
- 10. Invitrogen Human Periostin ELISA Kit 96 Tests | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 11. Periostin ELISA Kit | Products |Shino-Test Corporation [shino-test.co.jp]

- 12. Periostin ELISA Kit | Products |Shino-Test Corporation [shino-test.co.jp]
- 13. 人骨膜素ELISA试剂盒 for cell culture supernatants, plasma, and serum samples | Sigma-Aldrich [sigmaaldrich.com]
- 14. Human Periostin ELISA | BioVendor R&D [biovendor.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. raybiotech.com [raybiotech.com]
- To cite this document: BenchChem. [Quantifying Human Periostin: A Guide to Selecting and Using the Best ELISA Kits]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1615710#best-elisa-kits-for-quantifying-human-periostin]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)